molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

Wedelolactone

Cat. No. B1682273
CAS RN: 524-12-9
M. Wt: 314.25 g/mol
InChI Key: XQDCKJKKMFWXGB-UHFFFAOYSA-N
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Description

Wedelolactone is an organic chemical compound classified as a coumestan . It occurs in Eclipta alba (false daisy) and in Wedelia calendulacea . It has been reported to have many bioactive properties .


Synthesis Analysis

Wedelolactone can be synthesized using a novel and efficient enzyme obtained from sweet potato juice. This enzyme is used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

Wedelolactone has a molecular formula of C16H10O7 . Its average mass is 314.246 Da and its monoisotopic mass is 314.042664 Da . It is likely to be a characteristic metabolite of two genera Eclipta and Wedelia .


Chemical Reactions Analysis

Wedelolactone has been reported to undergo various chemical reactions. For instance, it has been used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .


Physical And Chemical Properties Analysis

Wedelolactone has a molar mass of 314.249 g/mol . It is a white to off-white solid .

Scientific Research Applications

Inhibition of Adipogenesis

Wedelolactone, a compound derived from herbal medicine, has demonstrated significant effects on stem cell differentiation, particularly inhibiting the adipogenic differentiation of human adipose tissue-derived mesenchymal stem cells (hAMSCs). It reduces lipid droplet formation and expression of adipogenesis-related proteins, primarily through sustaining ERK activity. This reveals a novel inhibitory effect of wedelolactone on adipogenic differentiation in hAMSCs (Lim et al., 2012).

Proteasome Inhibition in Cancer Cells

Wedelolactone acts as an inhibitor of the proteasome in breast cancer cells, impacting chymotrypsin-like, trypsin-like, and caspase-like activities. Its proteasome inhibitory effect contributes to the accumulation of polyubiquitinated proteins and proteins with rapid turnover in tumor cells. This inhibition is independent of its ability to induce reactive oxygen species production, suggesting a copper-independent proteasome inhibitory mechanism. The cytotoxicity of wedelolactone to breast cancer cells is partially mediated by targeting the proteasomal protein degradation pathway (Nehybová et al., 2017).

Enhancement of Odontoblast Differentiation

Wedelolactone enhances odontoblast differentiation by promoting the Wnt/β-Catenin signaling pathway and suppressing the NF-κB signaling pathway. This is evident in dental pulp stem cells (DPSCs) treated with wedelolactone, where it stimulated odontoblast differentiation and mineralization, affecting the expression of odontoblast-related marker genes (Wang et al., 2018).

Suppression of Inflammation in Fungal Keratitis

Wedelolactone exhibits significant effects in reducing host immune responses by attenuating neutrophil recruitment and IL-1β maturation in Aspergillus fumigatus keratitis. This suggests its potential as a therapy for reducing lesion severity in fungal keratitis, especially when combined with antifungal medicine (Cheng et al., 2019).

Osteoblastogenesis Enhancement

Wedelolactone has been found to enhance osteoblastogenesis through ERK- and JNK-mediated BMP2 expression and Smad/1/5/8 phosphorylation. This process impacts bone marrow mesenchymal stem cells (BMSCs), leading to increased expression of osteoblastogenesis-related marker genes. It suggests a potential therapeutic application of wedelolactone in bone health and regeneration (Zhu et al., 2018).

Antibacterial Activity

Wedelolactone has demonstrated effective antibacterial activity against various pathogens, including Staphylococcus epidermidis and Salmonella typhimurium. This suggests its potential as a natural antimicrobial agent, derived from traditional medicinal plants (Dalal et al., 2008).

Interaction with DNA

Studies have explored the electrochemical properties of Wedelolactone and its interaction with DNA. It is shown to have a reversible redox system, potentially impacting its interaction and binding with DNA. This opens avenues for further research into its potential applications in DNA-related studies and possibly in cancer therapy (Červeň et al., 2015).

Hepatoprotective Effects

Wedelolactone has shown hepatoprotective effects against immune-mediated liver injury, such as in Concanavalin A-induced hepatitis. It modulates inflammatory cytokines and the NF-κB signaling pathway, suggesting its potential in treating liver diseases (Luo et al., 2018).

Safety And Hazards

Wedelolactone is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing when handling it . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Wedelolactone is a promising agent with great pharmacological values . Understanding the structural basis for the inhibitory mode of wedelolactone might help to open up new avenues for the design of novel compounds efficiently inhibiting cancer cells . Moreover, the interactions of wedelolactone with copper may be essential for therapeutic performance and selectivity against cancer cells .

properties

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wedelolactone

CAS RN

524-12-9
Record name Wedelolactone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wedelolactone
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Record name Wedelolactone
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Record name Wedelolactone
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Record name WEDELOLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,830
Citations
NM Ha, NQ Hop, NT Son - Fitoterapia, 2022 - Elsevier
… on wedelolactone revealed that its … wedelolactone and potential agents is a preferential approach to improve its biomedical values. Pharmacokinetic study exhibited that wedelolactone …
Number of citations: 9 www.sciencedirect.com
CC Li, ZX **e, YD Zhang, JH Chen… - The Journal of Organic …, 2003 - ACS Publications
… to synthesize wedelolactone. The structure of the synthesized wedelolactone was determined synthetically and spectroscopically, and was identical with natural wedelolactone. Most …
Number of citations: 112 pubs.acs.org
SM Wong, S Antus, A Gottsegen, B Fessler… - Arzneimittel …, 1988 - europepmc.org
… that most of the wedelolactone derivatives significantly protected … In addition, a free OH at C-5 of the wedelolactone molecule … of C-7 substitution in wedelolactone was obtained in the 5-…
Number of citations: 50 europepmc.org
PA Melo, CL Ownby - Toxicon, 1999 - Elsevier
… Both heparin and wedelolactone independently reduced the myotoxic effect of both crude venoms and both myotoxins, but wedelolactone was more effective. Wedelolactone plus …
Number of citations: 173 www.sciencedirect.com
M Kobori, Z Yang, D Gong, V Heissmeyer… - Cell Death & …, 2004 - nature.com
… the mechanism of wedelolactone, we examined the effect of wedelolactone on IKK activity, which catalyzed the phosphorylation of IκBα. We found that wedelolactone inhibited TNFα …
Number of citations: 271 www.nature.com
P Benes, L Knopfova, F Trcka, A Nemajerova… - Cancer letters, 2011 - Elsevier
… We found that wedelolactone suppressed growth and … Wedelolactone interacted with dsDNA and inhibited the activity of DNA topoisomerase IIα. We conclude that wedelolactone can …
Number of citations: 73 www.sciencedirect.com
YQ Liu, LB Zhan, T Liu, MC Cheng, XY Liu… - Journal of …, 2014 - Elsevier
… The inhibitory effect of wedelolactone is more potent … /ml wedelolactone reduced the number of multinucleated osteoclast-like cells. At the high doses, EAE (20 µg/ml) and wedelolactone …
Number of citations: 49 www.sciencedirect.com
Y Lu, DM Hu, SB Ma, X Zhao, S Wang, G Wei… - International …, 2016 - Elsevier
Eclipta, a traditional Chinese medicine, has been used to treat liver disease for centuries. However, the chemical basis and biological mechanisms of Eclipta remain elusive. The current …
Number of citations: 94 www.sciencedirect.com
T Nehybova, J Smarda, L Daniel, J Brezovsky… - The Journal of Steroid …, 2015 - Elsevier
… Therefore, the aim of this study is to analyze the estrogenic properties of wedelolactone in breast cancer cells in detail. We show that wedelolactone acts as phytoestrogen indeed by …
Number of citations: 34 www.sciencedirect.com
SD Syed, M Deepak, S Yogisha… - … Journal Devoted to …, 2003 - Wiley Online Library
Wedelolactone (WL) and demethylwedelolactone (DWL) isolated from Eclipta alba were tested in the trypsin inhibition bioassay (in vitro). Both compounds showed potent activity. IC 50 …
Number of citations: 54 onlinelibrary.wiley.com

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